

4-Fluoro-3-methoxybenzoic acid IUPAC name

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzoic acid

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An In-depth Technical Guide to 4-Fluoro-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of **4-Fluoro-3-methoxybenzoic acid**, a key chemical intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Compound Identification

The formal IUPAC name for the compound is **4-fluoro-3-methoxybenzoic acid**[1]. It is also known by synonyms such as 4-Fluoro-m-anisic acid[2][3].

Physicochemical Properties

4-Fluoro-3-methoxybenzoic acid is a versatile building block used in the synthesis of various organic molecules[4]. Its fluorinated and methoxylated structure enhances reactivity and solubility, making it a valuable intermediate in medicinal chemistry[2]. The key quantitative properties of this compound are summarized below.

Property	Value	Source(s)
CAS Number	82846-18-2	[1][2][5]
Molecular Formula	C ₈ H ₇ FO ₃	[1][2][5]
Molecular Weight	170.14 g/mol	[1][2][5]
Melting Point	205 - 209 °C	[2]
Boiling Point (Predicted)	304.8 ± 22.0 °C	[3][6]
Density (Predicted)	1.307 ± 0.06 g/cm ³	[3][6]
pKa (Predicted)	4.02 ± 0.10	[3]
Appearance	White to yellow to orange powder/crystal	[2]
Purity	≥ 98%	[2][7]

Applications in Research and Development

4-Fluoro-3-methoxybenzoic acid serves as a crucial intermediate in several key areas:

- **Pharmaceutical Development:** It is extensively used as a building block for creating novel therapeutic agents, particularly anti-inflammatory and analgesic medications[2][7]. The presence of the fluorine atom can improve metabolic stability and lipophilicity, which are desirable properties for drug candidates[7].
- **Agrochemical Chemistry:** The compound is an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection[2].
- **Material Science:** It is explored for its potential in creating advanced polymers and coatings with enhanced chemical resistance[2].

Experimental Protocol: Synthesis of 4-Fluoro-3-methoxybenzoic acid

This section details a common laboratory procedure for the synthesis of **4-Fluoro-3-methoxybenzoic acid** via the hydrolysis of its methyl ester precursor[5].

Objective: To synthesize **4-Fluoro-3-methoxybenzoic acid** from methyl 4-fluoro-3-methoxybenzoate.

Materials:

- Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol)
- Methanol (100 mL)
- Sodium hydroxide (NaOH) (9.5 g, 240 mmol)
- Deionized water
- 1N Hydrochloric acid (HCl)

Procedure:

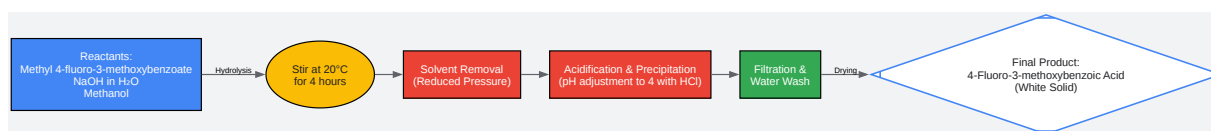
- Dissolve methyl 4-fluoro-3-methoxybenzoate (11 g) in methanol (100 mL) in a suitable reaction vessel.
- Prepare a solution of sodium hydroxide (9.5 g) in water (20 mL).
- Add the sodium hydroxide solution to the methanol solution containing the ester.
- Stir the reaction mixture at room temperature (20°C) for 4 hours.
- After the reaction is complete, remove the methanol by distillation under reduced pressure.
- Dissolve the resulting residue in water (100 mL).
- Adjust the pH of the aqueous solution to 4 using 1N HCl, which will cause the product to precipitate.
- Collect the precipitated solid by filtration.
- Wash the solid with water (3 x 50 mL).

- Dry the collected product to yield **4-Fluoro-3-methoxybenzoic acid** as a white solid (Expected yield: ~9 g, 97%).

Characterization: The final product can be characterized by ^1H -NMR spectroscopy. In DMSO- d_6 , the expected peaks are: δ 7.66-7.55 (m, 2H), 7.37-7.30 (m, 1H), 3.91 (s, 3H)[5].

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of **4-Fluoro-3-methoxybenzoic acid** as described in the protocol above.



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Caption: Synthetic workflow for **4-Fluoro-3-methoxybenzoic acid**.

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